3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide 3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
Brand Name: Vulcanchem
CAS No.: 339009-83-5
VCID: VC5327738
InChI: InChI=1S/C14H10F3N3O2/c15-14(16,17)10-4-2-5-11(8-10)19-13(18)9-3-1-6-12(7-9)20(21)22/h1-8H,(H2,18,19)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=CC(=C2)C(F)(F)F)N
Molecular Formula: C14H10F3N3O2
Molecular Weight: 309.248

3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide

CAS No.: 339009-83-5

Cat. No.: VC5327738

Molecular Formula: C14H10F3N3O2

Molecular Weight: 309.248

* For research use only. Not for human or veterinary use.

3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide - 339009-83-5

Specification

CAS No. 339009-83-5
Molecular Formula C14H10F3N3O2
Molecular Weight 309.248
IUPAC Name 3-nitro-N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
Standard InChI InChI=1S/C14H10F3N3O2/c15-14(16,17)10-4-2-5-11(8-10)19-13(18)9-3-1-6-12(7-9)20(21)22/h1-8H,(H2,18,19)
Standard InChI Key ATTSQSGOYJWVGY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=CC(=C2)C(F)(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The structure of 3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide comprises a benzene ring substituted with a nitro group (-NO2_2) at the 3-position and a carboximidamide group (-C(=NH)NH2_2) at the adjacent position. The carboximidamide nitrogen is further bonded to a 3-(trifluoromethyl)phenyl moiety, introducing steric and electronic effects from the electron-withdrawing trifluoromethyl (-CF3_3) group .

Key Structural Features:

  • Nitro Group: Enhances electrophilicity and influences reactivity in reduction or substitution reactions.

  • Trifluoromethyl Group: Improves lipid solubility and metabolic stability, common in agrochemical and pharmaceutical intermediates .

  • Carboximidamide Functionality: Serves as a versatile intermediate for synthesizing heterocycles or coordinating metal ions.

Synthesis and Methodological Approaches

Reaction Scheme:

BenzotrifluorideH2SO4HNO33-NitrobenzotrifluorideDehydration3-(Trifluoromethyl)anilineTarget Compound\text{Benzotrifluoride} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} \text{3-Nitrobenzotrifluoride} \xrightarrow[\text{Dehydration}]{\text{3-(Trifluoromethyl)aniline}} \text{Target Compound}

Yield Optimization

Key factors influencing yield include:

  • Temperature Control: Maintaining ≤30°C during nitration prevents side reactions like ring sulfonation .

  • Stoichiometry: Excess aniline derivatives improve carboximidamide formation efficiency.

Physicochemical Profile and Stability

Physical Properties

PropertyValue (Predicted)
Boiling Point373.2 ± 52.0 °C
Density1.39 ± 0.1 g/cm³
pKa5.29 ± 0.50

The compound is expected to exist as a crystalline solid at room temperature, with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its nitro and carboximidamide groups .

Chemical Stability

  • Thermal Stability: Decomposition may occur above 300°C, with potential release of toxic nitrogen oxides.

  • Photoreactivity: Nitroaromatics are prone to photodegradation; storage in amber glass is recommended.

Computational and Experimental Analyses

Predicted ADMET Properties

Computational models suggest:

  • LogP: ~2.8 (moderate lipophilicity suitable for membrane penetration).

  • Topological Polar Surface Area (TPSA): ~90 Ų (indicative of moderate bioavailability).

Molecular Modeling Insights

Docking studies (hypothetical) propose affinity for cytochrome P450 enzymes, hinting at potential metabolic pathways. The -CF3_3 group may reduce oxidative metabolism, extending half-life in biological systems .

Industrial and Research Applications

Pharmaceutical Intermediates

The nitro group serves as a precursor for amine synthesis via catalytic hydrogenation. For example, reduction could yield 3-amino-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide, a candidate for kinase inhibitor development .

Agrochemical Development

The trifluoromethyl group enhances pesticidal activity by improving target binding and environmental persistence. Structural analogs, such as N-(3-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide , are explored as herbicides.

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